Cas no 86134-26-1 (2,5-Bis(trimethylstannyl)thiophene)

2,5-Bis(trimethylstannyl)thiophene structure
86134-26-1 structure
Nombre del producto:2,5-Bis(trimethylstannyl)thiophene
Número CAS:86134-26-1
MF:C10H20SSn2
Megavatios:409.750800132751
MDL:MFCD01940352
CID:834954
PubChem ID:329765309

2,5-Bis(trimethylstannyl)thiophene Propiedades químicas y físicas

Nombre e identificación

    • 2,5-Bis(trimethylstannyl)thiophene
    • trimethyl-(5-trimethylstannylthiophen-2-yl)stannane
    • 1,1 inverted exclamation marka-(2,5-thiophenediyl)bis[1,1,1-trimethyl] Stannane
    • 2,5-bis-(trimethylstannyl)thiophene
    • 2,5-bis(-trimethylstannyl)thiphene
    • 2,5-bis(trimethyltin)thiophene
    • 2,5-bis-trimethylstannanyl-thiophene
    • 2,5-di(trimethylstannyl)thiophene
    • trimethyl[5-(trimethylstannyl)thien-2-yl]stannane
    • 1,1′-(2,5-thiophenediyl)bis[1,1,1-trimethyl] Stannane
    • KKRPPVXJVZKJON-UHFFFAOYSA-N
    • 2,5-bis(trimethylstannyl)-thiophene
    • (Thiene-2,5-diyl)bis(trimethylstannane)
    • Stannane, 2,5-thiophenediylbis[trimethyl-
    • Stannane, 1,1'-(2,5-thiophenediyl)bis[1,1,1-trimethyl-
    • 1,1′-(2,5-Thiophenediyl)bis[1,1,1-trimethylstannane] (ACI)
    • Stannane, 2,5-thiophenediylbis[trimethyl- (9CI)
    • 2,5-Bis(trimethylstannanyl)thiophene
    • bis(triMethylstannyl)th
    • D81152
    • SY100706
    • iophene
    • A934283
    • DTXSID70511198
    • MFCD01940352
    • 2,5-Bis(trimethylstannyl)thiophene, 97%
    • SCHEMBL572368
    • TRIMETHYL[5-(TRIMETHYLSTANNYL)THIOPHEN-2-YL]STANNANE
    • 86134-26-1
    • AI-942/25034796
    • 2,5(c)\\ bis(triMethylstannyl)th iophene
    • MDL: MFCD01940352
    • Renchi: 1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;;
    • Clave inchi: KKRPPVXJVZKJON-UHFFFAOYSA-N
    • Sonrisas: S1C([Sn](C)(C)C)=CC=C1[Sn](C)(C)C

Atributos calculados

  • Calidad precisa: 409.93238g/mol
  • Carga superficial: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 411.93298g/mol
  • Masa isotópica única: 411.93298g/mol
  • Superficie del Polo topológico: 28.2Ų
  • Recuento de átomos pesados: 13
  • Complejidad: 158
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Punto de fusión: 93-102 °C
  • Disolución: Almost insoluble (0.032 g/l) (25 º C),
  • PSA: 32.09000
  • Logp: 2.58800

2,5-Bis(trimethylstannyl)thiophene Información de Seguridad

2,5-Bis(trimethylstannyl)thiophene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY100706-5g
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 ≥97%
5g
¥2095.0 2023-09-15
Ambeed
A1156338-100mg
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 99%
100mg
$28.0 2025-03-04
Ambeed
A1156338-250mg
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 99%
250mg
$46.0 2025-03-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ON837-50mg
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 99%
50mg
115.0CNY 2021-07-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6395-1G
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 >98.0%(GC)
1g
¥990.00 2024-04-15
eNovation Chemicals LLC
Y1198750-5g
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 97%
5g
$665 2023-09-01
eNovation Chemicals LLC
D780805-5g
2,5 bis(triMethylstannyl)th iophene
86134-26-1 97%
5g
$500 2024-06-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
738891-5G
2,5-Bis(trimethylstannyl)thiophene
86134-26-1
5g
¥3704.67 2023-11-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1575080-5g
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 98%
5g
¥2730.00 2024-07-28
Aaron
AR00GV6W-5g
2,5‐ bis(triMethylstannyl)th iophene
86134-26-1 98%
5g
$282.00 2025-02-10

2,5-Bis(trimethylstannyl)thiophene Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  10 min, 0 °C; rt → reflux; 45 min, reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 15 h, 24 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate
Linshoeft, Julian; et al, Organic Letters, 2012, 14(22), 5644-5647

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
2.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
2.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
2.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 -78 °C → rt; overnight, rt
Referencia
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -73 °C
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  rt; 1 h, 50 °C
3.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
3.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
3.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 -78 °C → rt; overnight, rt
Referencia
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform ;  rt; overnight, rt
1.2 Reagents: Sodium bisulfite Solvents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
2.2 Solvents: Hexane ;  1 h, -78 °C; -78 °C → rt; overnight, rt
Referencia
Difluoroterthiophene as promising block to build highly planar conjugated polymer for polymer photovoltaic cells
Jhang, Rong-Xian; et al, Dyes and Pigments, 2021, 188,

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
1.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
1.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.2 -78 °C → rt; overnight, rt
Referencia
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
Referencia
Stille type P-C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution
Zhang, Zhikai; et al, Chemical Science, 2023, 14(11), 2990-2998

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Referencia
Low band gap polymers for organic solar cells
Bundgaard, Eva; et al, Proceedings of SPIE-The International Society for Optical Engineering, 2006, 6334,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 100 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
Referencia
Conjugated Boron Porous Polymers Having Strong p-π* Conjugation for Amine Sensing and Absorption
Xue, Cece; et al, Macromolecules (Washington, 2022, 55(10), 3850-3859

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
Referencia
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ;  8 h, reflux
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  1 h, rt → -78 °C; 2 h, -78 °C → 0 °C; -78 °C
2.2 Solvents: Tetrahydrofuran ;  4 h, rt
Referencia
Electrochromic properties of pyrene conductive polymers modified by chemical polymerization
Li, Rui; et al, RSC Advances, 2021, 11(62), 39291-39305

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Referencia
Low band gap polymers for organic solar cells
Bundgaard, Eva; et al, Proceedings of SPIE-The International Society for Optical Engineering, 2006, 6334,

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Referencia
Low band gap polymers for organic solar cells
Bundgaard, Eva; et al, Proceedings of SPIE-The International Society for Optical Engineering, 2006, 6334,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  0 °C; 45 min, rt → reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 15 h, 24 °C
1.3 Reagents: Ammonium chloride
Referencia
Dual Selectivity: Electrophile and Nucleophile Selective Cross-Coupling Reactions on a Single Aromatic Substrate
Heinrich, Annika C. J.; et al, Organic Letters, 2013, 15(18), 4666-4669

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  20 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; 1 h, -78 °C
2.2 overnight, -78 °C → rt
2.3 Solvents: Water ;  rt
Referencia
Solution-Processable BODIPY-Based Small Molecules for Semiconducting Microfibers in Organic Thin-Film Transistors
Ozdemir, Mehmet; et al, ACS Applied Materials & Interfaces, 2016, 8(22), 14077-14087

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  rt; 1 h, 50 °C
2.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
2.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
2.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 -78 °C → rt; overnight, rt
Referencia
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

2,5-Bis(trimethylstannyl)thiophene Raw materials

2,5-Bis(trimethylstannyl)thiophene Preparation Products

2,5-Bis(trimethylstannyl)thiophene Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:86134-26-1)2,5-Bis(trimethylstannyl)thiophene
A934283
Pureza:99%
Cantidad:5g
Precio ($):325.0